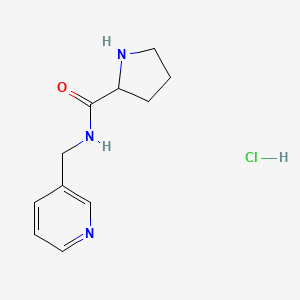

N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

This compound possesses a distinctive molecular architecture characterized by the fusion of heterocyclic and aliphatic components through an amide linkage. The compound features a five-membered pyrrolidine ring bearing a carboxamide substituent at the 2-position, which is connected via a methylene bridge to a pyridine ring at the 3-position. The pyrrolidine ring adopts a puckered conformation typical of saturated five-membered rings, with the nitrogen atom serving as both a structural anchor and a potential site for protonation in the hydrochloride salt form.

The stereochemical configuration of this compound centers around the chiral carbon at the 2-position of the pyrrolidine ring, which bears the carboxamide functional group. This chiral center imparts optical activity to the molecule, making it capable of existing as two distinct enantiomers with potentially different biological and physicochemical properties. The carboxamide group adopts a planar geometry due to resonance stabilization between the carbonyl oxygen and the nitrogen lone pair, creating a rigid structural element that influences the overall molecular conformation.

The pyridylmethyl substituent introduces additional conformational complexity through the methylene linker, which allows for rotational freedom around the carbon-nitrogen bond of the amide and the carbon-carbon bond connecting the methylene group to the pyridine ring. The pyridine nitrogen atom positioned at the 3-position relative to the methylene attachment point creates a specific electronic environment that influences both intramolecular interactions and intermolecular recognition patterns. The hydrochloride salt formation occurs primarily through protonation of the pyrrolidine nitrogen, although the pyridine nitrogen can also participate in acid-base equilibria under appropriate conditions.

X-ray Crystallographic Analysis of Solid-State Conformations

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of this compound in its solid state. The crystallographic data reveals important information about bond lengths, bond angles, and torsional arrangements that define the compound's preferred conformation when constrained by crystal packing forces. The pyrrolidine ring typically adopts an envelope or twisted conformation, with specific puckering parameters that can be quantitatively described through ring analysis.

The amide bond connecting the pyrrolidine ring to the pyridylmethyl substituent exhibits characteristic planar geometry with carbon-nitrogen bond lengths intermediate between single and double bonds due to resonance effects. X-ray crystallographic studies have shown that the orientation of the pyridylmethyl group relative to the pyrrolidine ring is influenced by both steric considerations and potential intramolecular hydrogen bonding interactions. The crystal structure analysis also reveals the arrangement of chloride ions in the crystal lattice and their interaction patterns with the protonated nitrogen centers.

Crystal packing analysis demonstrates how individual molecules arrange themselves in the solid state through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces. The presence of multiple nitrogen atoms capable of acting as hydrogen bond donors or acceptors, along with the chloride counterion, creates a complex network of intermolecular interactions that stabilize the crystal structure. These packing arrangements can significantly influence the compound's physical properties, including melting point, solubility, and stability under various storage conditions.

Comparative Analysis with Related Pyrrolidinecarboxamide Derivatives

A comprehensive comparison of this compound with structurally related compounds provides valuable insights into structure-property relationships within the pyrrolidinecarboxamide family. The table below presents inhibition data for various pyrrolidine carboxamide compounds, demonstrating the impact of structural modifications on biological activity:

The comparison extends to related compounds such as N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride and N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride, which differ in the position of pyridine substitution and the point of attachment to the pyrrolidine ring. These positional isomers exhibit different binding affinities and selectivity profiles, highlighting the importance of precise structural arrangements in determining biological activity.

Structural variations in the pyrrolidine ring substitution pattern also demonstrate significant effects on compound properties. For example, compounds with ring A substitutions show varying degrees of inhibitory activity, with specific substitution patterns conferring enhanced potency. The presence of different substituents on the phenyl ring attached to the carboxamide group creates a series of compounds with IC50 values ranging from submicromolar to greater than 100 μM, illustrating the dramatic impact of structural modifications on activity.

The stereochemical aspects of these compounds become particularly important when considering chiral resolution data. Enantiomeric separation studies have revealed that individual enantiomers can exhibit significantly different biological activities, with enantiomeric excess values often exceeding 95% achievable through chiral high-performance liquid chromatography methods. This stereochemical selectivity underscores the importance of three-dimensional molecular recognition in biological systems.

Tautomeric and Prototropic Behavior in Solution

The solution behavior of this compound involves complex equilibria between different protonation states and potential tautomeric forms. The compound contains multiple basic nitrogen atoms that can undergo protonation under acidic conditions, creating a series of prototropic equilibria that depend on solution pH and ionic strength. The pyrrolidine nitrogen typically exhibits a higher basicity than the pyridine nitrogen, leading to preferential protonation at this site in the hydrochloride salt form.

Tautomeric behavior in pyrrolidinecarboxamide compounds can involve proton migration between different nitrogen centers or between nitrogen and oxygen atoms within the carboxamide group. While the carboxamide functionality generally exists predominantly in its canonical form under normal conditions, extreme pH conditions or specific solvent environments can promote alternative tautomeric structures. Computational studies using density functional theory methods have provided insights into the relative stabilities of different tautomeric forms and the energy barriers associated with interconversion processes.

Solvent effects play a crucial role in determining the preferred tautomeric form and the extent of prototropic equilibria. Polar protic solvents such as water and methanol tend to stabilize charged species through solvation effects, while nonpolar solvents favor neutral forms. The equilibrium between different protonation states can be quantitatively described through acid dissociation constants, which have been determined through potentiometric titration studies and nuclear magnetic resonance spectroscopy methods.

The dynamic nature of these equilibria has important implications for the compound's behavior in biological systems and its interactions with molecular targets. Changes in local pH environments, such as those encountered in different cellular compartments, can shift the equilibrium between different prototropic forms, potentially altering the compound's binding affinity and selectivity. Understanding these solution equilibria is therefore essential for predicting the compound's behavior under physiologically relevant conditions and for optimizing its properties through rational structural modifications.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQVVHNBKOPBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Carboxylic Acid Derivatives

The most common method involves activating the 2-pyrrolidinecarboxylic acid or its derivatives to facilitate coupling with a pyridinylmethylamine precursor. Activation agents such as HATU , EDCI , or oxalyl chloride are typically employed.

Coupling with 3-Pyridinylmethylamine

The activated carboxylic acid reacts with 3-pyridinylmethylamine or its protected form under anhydrous conditions, often in solvents like DMF or DMSO , to form the amide linkage.

Salt Formation

Post-reaction, the free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethyl acetate , methanol , or dichloromethane ) to generate the hydrochloride salt, enhancing solubility and stability.

Specific Preparation Methods and Conditions

Note: The oxalyl chloride method is preferred for high-yield synthesis of the amide intermediate due to its efficiency in converting acids to acyl chlorides, which readily react with amines.

Research Findings on Synthesis

Peptide Coupling Reagents

Studies have demonstrated the effectiveness of peptide coupling reagents such as HBTU and DIEA in facilitating amide bond formation, leading to high purity products. For example, in the synthesis of related pyrrolidine carboxamides, HBTU/DIEA coupling in DMF solvent yielded compounds with purity exceeding 98% (see).

Use of Oxalyl Chloride

Research indicates that oxalyl chloride provides a straightforward route to acyl chlorides, which then react with amines to produce the target amide efficiently. This method has been successfully employed in synthesizing pyrrolidine derivatives with yields varying from 60% to 85%, depending on reaction conditions and purification techniques ().

Salt Formation

The hydrochloride salt is typically obtained by bubbling gaseous HCl into the reaction mixture or by dissolving the free base in a polar solvent followed by titration with HCl, ensuring high purity and stability suitable for biological testing.

Data Table: Summary of Preparation Methods

Notes on Optimization and Scale-up

- Reaction temperature : Maintaining low temperatures (0–5°C) during acyl chloride formation minimizes side reactions.

- Purification : Recrystallization from ethanol or chromatography ensures high purity.

- Scale-up considerations : Continuous flow synthesis utilizing oxalyl chloride can improve yield consistency and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its role as a therapeutic agent in several contexts:

- Antimicrobial Activity : Research indicates that pyrrolidine carboxamides, including N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride, can act as potent inhibitors of the enzyme InhA from Mycobacterium tuberculosis. This enzyme is crucial for mycobacterial fatty acid biosynthesis, making it a target for developing new antituberculosis agents. High-throughput screening has identified several derivatives with improved potency against multidrug-resistant strains of Mycobacterium tuberculosis .

- Neurotropic Effects : In studies focusing on neurotropic activity, derivatives of pyrrolidine carboxamides have shown promise in enhancing neurite outgrowth in neuronal cell cultures. This suggests potential applications in treating neurodegenerative diseases or conditions involving nerve damage .

- Receptor Modulation : The compound has been assessed for its ability to interact with various receptors, potentially modulating neurotransmitter systems. This action could be beneficial in developing treatments for psychiatric disorders or neurodegenerative diseases .

Case Study 1: Antituberculosis Activity

A study conducted on the effectiveness of pyrrolidine carboxamides as InhA inhibitors demonstrated that one lead compound exhibited over 160-fold improvement in potency after optimization through iterative synthesis and screening. The study utilized crystallography to elucidate the binding mode of these inhibitors, providing insights into their mechanism of action .

Case Study 2: Neurotropic Effects

In vitro assays using PC12 cells revealed that this compound promoted significant neurite outgrowth when administered at specific concentrations. The results indicated that this compound could potentially enhance neuronal differentiation and regeneration, which is crucial for therapeutic strategies aimed at neurodegenerative diseases .

Data Tables

Mechanism of Action

The mechanism of action of N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Ring Size Variations

- Piperidine vs.

- Impact : Piperidine analogs may exhibit higher metabolic stability due to reduced ring strain.

Substituent Effects

Pyridinylmethyl vs. Dichlorophenyl :

- The pyridine group enables π-π stacking and hydrogen bonding, advantageous in CNS-targeted drugs.

- Dichlorophenyl groups enhance lipophilicity and halogen bonding, favoring kinase or enzyme inhibition .

Trifluoromethyl Groups :

- The -CF₃ group in N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride improves metabolic resistance and enhances binding to hydrophobic pockets in proteins .

Methoxymethyl groups add steric bulk, which may reduce off-target interactions .

Research Findings and Trends

- Selectivity in Receptor Binding : Piperidine analogs () show reduced off-target effects compared to pyrrolidine derivatives in preliminary GPCR screens .

- Metabolic Stability : Trifluoromethylated compounds () demonstrate prolonged half-lives in rodent models, critical for long-acting therapeutics .

- Thermodynamic Solubility : Pyridine-containing derivatives exhibit higher aqueous solubility (>10 mg/mL) than chlorophenyl analogs, advantageous for oral formulations .

Biological Activity

N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride, a compound belonging to the class of pyrrolidine carboxamides, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a pyridine moiety, which contributes to its biological activity. The hydrochloride salt form enhances solubility and stability, making it suitable for various biological assays.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrrolidine carboxamides exhibit significant antimicrobial properties. For example, this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects, suggesting its potential use in treating bacterial infections.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | S. aureus |

| Other derivatives | 16-64 | E. coli, K. pneumoniae |

2. Anti-inflammatory Potential

In vitro studies have shown that this compound can modulate inflammatory pathways. It was found to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The compound exhibited an IC50 value of approximately 10 µM in reducing NF-κB activity, indicating its potential as an anti-inflammatory agent.

3. Neuroprotective Effects

Neurotropic activity has been observed in various derivatives of pyrrolidine carboxamides. In particular, this compound was tested for its ability to promote neurite outgrowth in PC12 cells, a model for neuronal differentiation. The results showed that at a concentration of 5 µM, the compound significantly enhanced neurite outgrowth compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmitter release and neuronal survival.

- Gene Expression Regulation : By modulating transcription factors like NF-κB, it impacts the expression of genes involved in inflammation and cell survival.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was administered to mice infected with S. aureus. The treated group showed a significant reduction in bacterial load compared to the untreated group, highlighting its potential as an antimicrobial therapeutic.

Study 2: Neuroprotective Effects

A separate study assessed the neuroprotective effects of the compound on rats subjected to induced neurotoxicity. The results indicated that treatment with the compound improved behavioral outcomes and reduced neuronal apoptosis in treated animals compared to controls.

Q & A

Q. What are the key structural features of N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride, and how do they influence its reactivity in organocatalysis?

The compound combines a pyrrolidinecarboxamide core with a pyridinylmethyl substituent. The pyrrolidine ring provides a chiral environment critical for asymmetric catalysis, while the pyridine moiety enhances solubility in polar solvents and facilitates hydrogen bonding. The hydrochloride salt improves crystallinity and stability. Structurally analogous sulfonamide catalysts (e.g., p-dodecylphenylsulfonyl derivatives) highlight the importance of balancing solubility and stereochemical control via substituent modifications .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves coupling a pyridinylmethylamine with a pyrrolidinecarboxamide precursor under acidic conditions. For example, sulfonamide catalysts are synthesized via multi-step sequences starting from commercial reagents like p-dodecylsulfonyl chloride, followed by protection/deprotection steps and final salt formation (e.g., HCl) to enhance stability . Chiral HPLC and ¹H NMR are critical for verifying enantiopurity and diastereomeric ratios (dr) .

Q. How can researchers optimize reaction conditions for this compound in asymmetric aldol reactions?

Solvent polarity and temperature significantly impact yield and selectivity. Dichloroethylene (DCE) with trace ethanol (99:1) or water (1 equiv) accelerates reaction rates while improving dr (e.g., from 7:1 to >20:1 in aldol adducts). Cooling to 4°C further enhances stereoselectivity . Comparative studies with proline-based catalysts suggest that aryl sulfonamide derivatives like this compound achieve superior diastereoselectivity due to tailored pKa matching .

Advanced Research Questions

Q. How does this compound compare to proline-derived organocatalysts in terms of substrate scope and stereochemical outcomes?

Unlike proline, which performs poorly in non-polar solvents, this compound’s pyridinylmethyl group enables solubility in methylene chloride (up to 300 mg/mL), expanding substrate compatibility to hydrophobic aldehydes and ketones. For cyclopentanone-derived substrates, syn-selectivity is favored (dr >5:1) under DCE/EtOH conditions, whereas proline analogs yield anti-products .

Q. What methodologies are recommended for resolving contradictions in stereochemical data during catalytic applications?

Discrepancies in dr or enantiomeric excess (ee) often arise from solvent impurities or incomplete catalyst activation. Use chiral HPLC with Daicel AD columns to validate ee, and ¹H NMR to quantify dr. For example, in aldol reactions, baseline separation of syn/anti isomers via HPLC confirms dr values reported in Table 2 of .

Q. How can researchers leverage this compound to study G-protein-coupled receptor (GPCR) interactions?

The pyridine moiety mimics aromatic residues in GPCR-binding pockets, making it a candidate for probing receptor-ligand interactions. Analogous compounds like CBiPES (a GPCR modulator) utilize similar pyridinylmethyl groups to enhance binding affinity. Radiolabeled versions of this compound could enable competitive binding assays or crystallographic studies .

Q. What strategies mitigate poor solubility of pyrrolidinecarboxamide derivatives in non-polar solvents?

Introducing hydrophobic substituents (e.g., dodecyl chains) on the aryl ring improves solubility without compromising catalytic activity. For instance, p-dodecylphenylsulfonyl derivatives achieve 300 mg/mL solubility in methylene chloride, enabling high-concentration reactions. Pre-treatment with molecular sieves or anhydrous salts (e.g., MgSO₄) also reduces solvent moisture, enhancing reproducibility .

Methodological Considerations

Q. How should researchers design kinetic studies to evaluate catalytic efficiency?

Use pseudo-first-order conditions with excess ketone to isolate rate dependence on the catalyst. Monitor progress via ¹H NMR or HPLC at intervals (e.g., 0, 6, 12, 24 h). For example, in aldol reactions, rate acceleration under DCE/EtOH correlates with catalyst aggregation behavior, which can be visualized via dynamic light scattering (DLS) .

Q. What analytical techniques are critical for characterizing reaction intermediates and byproducts?

High-resolution mass spectrometry (HRMS) identifies transient intermediates, while 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities. For degradation products, LC-MS with ion-trap detectors provides structural insights. emphasizes the role of ¹H NMR in quantifying dr and ee .

Q. How can computational modeling complement experimental studies of this compound’s mechanism?

Density functional theory (DFT) calculations predict transition-state geometries and explain stereochemical outcomes. For example, modeling the enamine intermediate’s conformation in aldol reactions reveals how pyridinylmethyl groups stabilize syn-adducts via π-π interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.